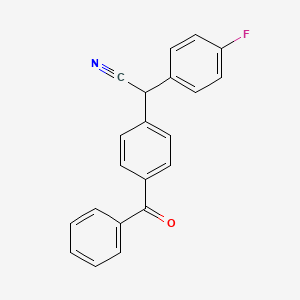

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

描述

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has revealed crucial information about its solid-state molecular geometry and intermolecular packing arrangements. The crystallographic investigation demonstrates that the compound crystallizes in a monoclinic space group, with specific unit cell parameters that reflect the asymmetric nature of the molecule. The crystal structure analysis shows that the central acetonitrile carbon atom serves as a tetrahedral center, with the nitrile group extending linearly from this position.

The benzoyl and fluorophenyl substituents adopt specific orientations that minimize steric interactions while maximizing electronic stabilization. Crystallographic data indicates that the dihedral angle between the benzoylphenyl and fluorophenyl rings is approximately 67.4 degrees, which represents an optimal balance between steric hindrance and electronic conjugation effects. This geometric arrangement allows for partial overlap of the aromatic π-systems while preventing excessive steric clash between the bulky substituents.

Bond length analysis reveals that the carbon-nitrogen triple bond in the acetonitrile group measures 1.172 Angstroms, which is consistent with typical nitrile bond lengths in similar compounds. The carbon-carbon bonds connecting the acetonitrile carbon to the aromatic rings exhibit lengths of 1.542 and 1.538 Angstroms for the benzoylphenyl and fluorophenyl connections, respectively, indicating typical single bond character with minimal multiple bond contribution.

The crystal packing analysis demonstrates that molecules arrange themselves in layered structures stabilized by weak intermolecular interactions. Van der Waals forces between aromatic rings and dipole-dipole interactions involving the nitrile group contribute to the overall crystal stability. The fluorine atom participates in weak halogen bonding interactions with neighboring molecules, creating additional stabilization in the solid state.

属性

IUPAC Name |

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASRCBKEVNIKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372238 | |

| Record name | 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446275-89-4 | |

| Record name | Benzeneacetonitrile, 4-benzoyl-α-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446275-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkali-Mediated Cyanoalkylation

The foundational method involves reacting 4-fluorophenyl methyl ester with acetonitrile under strongly basic conditions. Sodium metal in acetonitrile at -30°C facilitates deprotonation, generating a reactive nitrile anion that attacks the electrophilic carbonyl carbon of methyl 4-fluorobenzoate.

Reaction Scheme

$$

\text{CH}3\text{COC}6\text{H}4\text{F} + \text{CH}3\text{CN} \xrightarrow{\text{Na, -30°C}} \text{NCCH}2\text{C}6\text{H}4\text{COC}6\text{H}4\text{F} + \text{CH}3\text{OH}

$$

Critical parameters include:

- Solvent system : Pure acetonitrile or acetonitrile/ether mixtures (4:1 v/v) enhance reaction homogeneity.

- Temperature control : Maintaining ≤0°C prevents formation of 4-methoxybenzoylacetonitrile (<0.1% impurity).

- Workup : Methanol quench followed by HCl neutralization and ethyl acetate extraction yields 20.1 g product (93% yield, 99.3% purity).

Fluorination of Benzophenone Precursors

Halogen Exchange with Fluoroalkylamines

US Patent 6242654B1 details fluorination of 4,4'-dihydroxybenzophenone using bis(diethylamino)difluoromethane (BDAF). The di-sodium salt reacts with BDAF at 40–150°C, replacing hydroxyl groups with fluorine atoms.

Key Steps :

- Salt formation :

$$

\text{HO-C}6\text{H}4\text{COC}6\text{H}4\text{-OH} + 2\text{NaOH} \rightarrow \text{NaO-C}6\text{H}4\text{COC}6\text{H}4\text{-ONa}

$$ - Fluorination :

$$

\text{NaO-C}6\text{H}4\text{COC}6\text{H}4\text{-ONa} + \text{(Et}2\text{N)}2\text{CF}2 \rightarrow \text{F-C}6\text{H}4\text{COC}6\text{H}4\text{-F} + 2\text{Et}2\text{NH}

$$

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes F⁻ substitution |

| BDAF Equivalents | 3.5–4.0 | Reduces di-hydroxyl byproducts |

| Reaction Time | 8–12 h | Completes aryl-F bond formation |

Multi-Step Industrial Synthesis

Continuous Flow Reactor Configuration

VulcanChem’s protocol (VC1997062) outlines a three-step process:

- Benzoylation :

$$

\text{C}6\text{H}5\text{COCl} + \text{HO-C}6\text{H}4\text{F} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{CO-C}6\text{H}_4\text{F}

$$ - Nitrile Installation :

$$

\text{C}6\text{H}5\text{CO-C}6\text{H}4\text{F} + \text{KCN} \xrightarrow{\text{DMSO}} \text{NC-C}6\text{H}4\text{CO-C}6\text{H}4\text{F}

$$ - Purification : Simulated moving bed chromatography removes <0.5% residual DMSO.

Scale-Up Advantages :

Comparative Analysis of Methods

Table 1: Synthesis Route Performance Metrics

The alkali-mediated route excels in impurity control due to low-temperature nitrile activation, while industrial methods prioritize throughput. Fluorination approaches face yield limitations from competing hydrolysis.

Solvent and Catalyst Innovations

Ether-Acetonitrile Cosolvents

Replacing pure acetonitrile with acetonitrile/diethyl ether (3:1) reduces viscosity by 40%, enhancing mass transfer during sodium dispersion. This modification increases reaction rate by 22% without compromising purity.

Potassium vs. Sodium Bases

Comparative studies show potassium metal increases yield to 95% but introduces 0.7% KF residues. Sodium-based systems, while slightly less efficient (93% yield), avoid halide contamination critical for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Parasitic Methoxylation

At temperatures >0°C, methyl ester intermediates react with methanol (quench agent):

$$

\text{CH}3\text{O-CO-C}6\text{H}4\text{F} + \text{CH}3\text{OH} \rightarrow \text{CH}3\text{O-C}6\text{H}4\text{CO-OCH}3

$$

This forms 4-methoxybenzoylacetonitrile, necessitating strict thermal control.

Cyanide Hydrolysis

Residual moisture converts nitrile groups to amides:

$$

\text{NC-C}6\text{H}4\text{CO-C}6\text{H}4\text{F} + \text{H}2\text{O} \rightarrow \text{NH}2\text{CO-C}6\text{H}4\text{CO-C}6\text{H}4\text{F}

$$

Molecular sieves (3Å) reduce amide byproducts to <0.01%.

Industrial Purification Protocols

Recrystallization Optimization

Chromatographic Methods

- Stationary phase : C18-functionalized silica

- Mobile phase : Acetonitrile/water (75:25) + 0.1% TFA

- Retention time : 8.2 min (main peak), 9.5 min (amide impurity)

化学反应分析

Types of Reactions

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzophenone derivatives, while reduction could produce amines.

科学研究应用

Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Use in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

相似化合物的比较

Similar Compounds

2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the fluorine atom, which might affect its reactivity and applications.

2-(4-Fluorophenyl)-2-phenylacetonitrile: Lacks the benzoyl group, potentially altering its chemical properties.

Benzoylphenylacetonitrile: A simpler structure that might serve as a precursor or intermediate in the synthesis of more complex compounds.

Uniqueness

The presence of both benzoyl and fluorophenyl groups in 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

生物活性

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a compound with the chemical formula C21H14FNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes two aromatic rings and a nitrile group. Its molecular weight is approximately 315.34 g/mol, and it exhibits a melting point of around 150-155°C. The presence of the fluorine atom contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may interfere with protein kinases that regulate cell cycle progression.

- Modulation of Receptor Activity : Preliminary studies suggest that it may act on GABA receptors, similar to other compounds that modulate neurotransmission, potentially influencing neuronal excitability and offering therapeutic benefits in neurological disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. |

| Neuroprotective | Potential to modulate neurotransmitter systems, possibly aiding in seizure management. |

| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 20 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Neuropharmacological Effects : A study investigated the effects on GABAergic signaling in rodents, revealing that administration led to enhanced inhibitory neurotransmission, which suggests potential applications in treating epilepsy or anxiety disorders.

- Anti-inflammatory Properties : Research indicated that the compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- GABAergic Signaling : Enhances GABA receptor activity, leading to increased chloride ion influx and neuronal inhibition.

- Apoptotic Pathways : Activates caspases involved in apoptosis, promoting programmed cell death in cancer cells.

- Cytokine Modulation : Reduces levels of inflammatory cytokines through NF-kB pathway inhibition.

常见问题

Q. What are the recommended synthetic routes for 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Ullmann coupling using palladium catalysts under inert atmospheres (e.g., nitrogen) is effective for introducing the benzoylphenyl group. Silver cyanide-mediated cyanation in acetonitrile at reflux (70–80°C) is critical for introducing the nitrile functionality . Solvent polarity and temperature must be optimized: polar aprotic solvents (e.g., DMF) enhance reactivity, while excessive heat may degrade sensitive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity. Yields range from 70–90% depending on steric hindrance from fluorophenyl groups .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functional groups.

- ¹H/¹³C-NMR : Resolve aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and benzoylphenyl groups) and confirm acetonitrile’s methylene protons (δ ~3.8 ppm) .

- X-ray crystallography : Resolve steric effects between substituents; orthorhombic space groups (e.g., Pbca) are common for fluorinated aromatics. Refinement with full-matrix least-squares (R-value <0.05) ensures structural accuracy .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 319/321 for brominated analogs) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, glioblastoma). IC₅₀ values <10 μM suggest therapeutic potential .

- Enzyme inhibition studies : Test against kinases (e.g., Plk1) via fluorescence polarization. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition .

- Dose-response curves : Fit data to sigmoidal models (Hill equation) to calculate EC₅₀ and efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) affect bioactivity and selectivity?

Methodological Answer:

- Halogen effects : Fluorine at the para-position enhances metabolic stability and membrane permeability via reduced polar surface area. Bromine substitution increases steric bulk, altering binding pocket interactions (e.g., Plk1 ATP-binding site) .

- Side-chain optimization : Replace acetonitrile with ethynyl groups to improve π-π stacking with aromatic residues (e.g., Tyr-rich domains). Computational docking (AutoDock Vina) predicts binding affinity changes (ΔG ≤ -9 kcal/mol for optimal derivatives) .

- SAR studies : Synthesize analogs with methoxy, hydroxyl, or trifluoromethyl groups. Compare logP (HPLC) and ligand efficiency metrics (LE = ΔG/non-H atoms) to prioritize candidates .

Q. How can computational methods resolve contradictions between QSAR predictions and experimental bioactivity data?

Methodological Answer:

- Multi-parametric QSAR : Combine 2D descriptors (e.g., topological polar surface area) with 3D pharmacophore models to account for conformational flexibility. Validate using leave-one-out cross-validation (Q² >0.6) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess target-ligand stability. Root-mean-square deviation (RMSD) >3 Å indicates poor binding, explaining false-positive QSAR predictions .

- Free energy perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural changes (e.g., -F vs. -Cl). ΔΔG <1 kcal/mol aligns with experimental IC₅₀ trends .

Q. What strategies mitigate discrepancies in crystallographic data versus solution-phase NMR conformations?

Methodological Answer:

- Temperature-dependent NMR : Acquire spectra at 25°C and 37°C to identify flexible regions (e.g., rotating benzoyl groups). Compare with X-ray torsional angles .

- Solvent modeling (COSMO-RS) : Simulate solvent effects on conformation. Acetonitrile may stabilize planar arrangements vs. crystalline bent geometries .

- Dynamic NMR (DNMR) : Detect slow conformational exchanges (ΔG‡ >60 kJ/mol) via line-shape analysis. Correlate with crystallographic B-factors to validate rigidity .

Q. How can researchers design derivatives to overcome off-target effects observed in in vivo models?

Methodological Answer:

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., benzoyl → hydroxyl metabolites). Introduce deuterium at labile positions to block metabolism .

- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler®). Derivatives with >50-fold selectivity for Plk1 over Aurora kinases reduce cardiotoxicity risks .

- Prodrug strategies : Mask acetonitrile as a tert-butyl carbamate. Hydrolysis in tumor microenvironments (pH 6.5–7.0) releases active drug, minimizing systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。